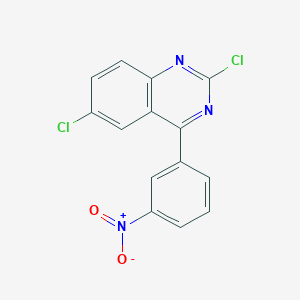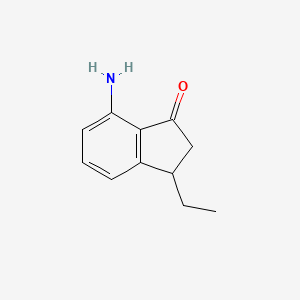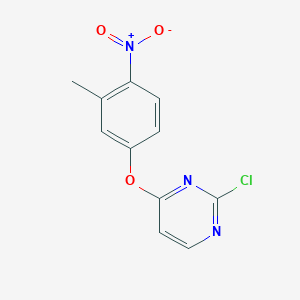
2,6-dichloro-4-(3-nitrophenyl)Quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dichloro-4-(3-nitrophenyl)Quinazoline is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazolines are nitrogen-containing heterocycles that have been extensively studied for their pharmacological properties, including anticancer, antibacterial, and antifungal activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-4-(3-nitrophenyl)Quinazoline typically involves the reaction of anthranilamide with substituted aldehydes or ketones under reflux conditions in a solvent such as 2,2,2-trifluoroethanol . The reaction proceeds through the formation of an intermediate Schiff base, followed by cyclocondensation to yield the quinazoline derivative .
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
2,6-dichloro-4-(3-nitrophenyl)Quinazoline undergoes various chemical reactions, including:
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted quinazolines, quinazoline oxides, and aminoquinazolines .
Aplicaciones Científicas De Investigación
2,6-dichloro-4-(3-nitrophenyl)Quinazoline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,6-dichloro-4-(3-nitrophenyl)Quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression . The compound’s nitro group can also undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
2,4-dichloroquinazoline: Another quinazoline derivative with similar chemical properties but different biological activities.
4-(3-nitrophenyl)quinazoline: Lacks the chlorine substituents, leading to different reactivity and biological effects.
2,6-dichloroquinazoline: Similar structure but without the nitro group, affecting its chemical and biological properties.
Uniqueness
2,6-dichloro-4-(3-nitrophenyl)Quinazoline is unique due to the presence of both chlorine and nitro substituents, which confer distinct chemical reactivity and biological activities. The combination of these functional groups allows for versatile chemical transformations and potential therapeutic applications .
Propiedades
Fórmula molecular |
C14H7Cl2N3O2 |
|---|---|
Peso molecular |
320.1 g/mol |
Nombre IUPAC |
2,6-dichloro-4-(3-nitrophenyl)quinazoline |
InChI |
InChI=1S/C14H7Cl2N3O2/c15-9-4-5-12-11(7-9)13(18-14(16)17-12)8-2-1-3-10(6-8)19(20)21/h1-7H |
Clave InChI |
BRGFXVRKBRXWID-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NC3=C2C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-(2-chloropyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13892512.png)
![Tert-butyl 1,1-dibromo-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13892521.png)

![1-[(4-Chlorophenyl)methyl]-4,6-dimethyl-5-nitroindole](/img/structure/B13892542.png)

![6-[7-[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13892550.png)



